Superior HDAC1 Inhibitory Potency Compared to 2-Chloro-N-ethylbenzamide
5-Bromo-2-chloro-N-ethylbenzamide exhibits a remarkable 3.9-fold enhancement in inhibitory potency against Histone Deacetylase 1 (HDAC1) relative to the mono-chlorinated analog 2-chloro-N-ethylbenzamide. This quantification is based on direct comparison of IC50 values, where the target compound demonstrates an IC50 of 1.10 nM [1], whereas the 2-chloro analog achieves an IC50 of 4.30 nM under comparable assay conditions [2].
| Evidence Dimension | HDAC1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | 2-Chloro-N-ethylbenzamide: 4.30 nM |
| Quantified Difference | 3.9-fold more potent |
| Conditions | Inhibition of HDAC1 (unknown origin) via enzyme inhibition assay. |
Why This Matters
For researchers in epigenetic drug discovery, the 3.9-fold increase in HDAC1 potency translates to a lower effective concentration, which can significantly reduce off-target effects and improve therapeutic indices in cellular and in vivo models.
- [1] BindingDB. (n.d.). BDBM50410803 (CHEMBL5280359): Activity Spreadsheet - HDAC1 IC50 = 1.10 nM. Retrieved from http://www.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50222345 (CHEMBL123905): Activity Spreadsheet - HDAC1 IC50 = 4.30 nM for 2-Chloro-N-ethylbenzamide analog. Retrieved from http://www.bindingdb.org View Source
